3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid
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Overview
Description
3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H9ClO4S. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid typically involves the chlorination of 5,7-dimethoxy-1-benzothiophene-2-carboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar chlorination processes are scaled up for industrial synthesis, with considerations for reaction efficiency, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chlorine and methoxy groups may play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5,6-dimethoxy-1-benzothiophene-2-carboxylic acid
- 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid
- 5-Methoxy-1-benzothiophene-2-carboxylic acid
Uniqueness
3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid is unique due to the specific positioning of its chlorine and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs .
Biological Activity
3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid, with the molecular formula C11H9ClO4S and CAS number 926210-53-9, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a benzothiophene core substituted with chlorine and methoxy groups. Its unique structure contributes to its chemical reactivity and biological activity. The molecular weight is approximately 272.705 g/mol, and it possesses a polar surface area (PSA) of 84.00 Ų, which influences its interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through various chemical methods. Specific reaction conditions such as temperature and solvent choice are critical for optimizing yields and purity. The following general synthetic route can be employed:
- Starting Materials : Utilize suitable precursors for benzothiophene synthesis.
- Chlorination : Introduce the chlorine substituent at the 3-position.
- Methoxylation : Add methoxy groups at the 5 and 7 positions.
- Carboxylation : Convert an appropriate precursor to the carboxylic acid functional group.
Antimicrobial Properties
Research has indicated that compounds structurally similar to this compound exhibit antimicrobial activities. For instance, studies have shown that related benzothiophene derivatives possess varying degrees of antibacterial efficacy against pathogens such as Staphylococcus aureus. In one study, a related compound demonstrated a minimum inhibitory concentration (MIC) of ≥128 µg/mL against S. aureus .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that some derivatives do not exhibit significant cytotoxicity at concentrations up to 128 µg/mL when tested on human cell lines such as A549 cells . This indicates a favorable therapeutic index for further development.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid | C₁₁H₉ClO₄S | Different methoxy substitution pattern |
Methyl 3-chloro-5,6-dimethoxybenzo[b]thiophene-2-carboxylate | C₁₂H₁₁ClO₄S | Esterified form with different methoxy positions |
3-Chloro-benzo[b]thiophene-2-carboxylic acid | C₁₁H₉ClO₂S | Lacks dimethoxy groups; simpler structure |
The distinct combination of functional groups in this compound likely influences its biological activity compared to these related compounds.
Case Studies and Research Findings
Recent studies have focused on elucidating the mechanisms by which benzothiophene derivatives exert their biological effects. For example:
- Antibacterial Activity : A series of benzothiophene derivatives were evaluated for their antibacterial properties against drug-resistant strains of S. aureus. Some derivatives showed promising results with MIC values significantly lower than those of existing antibiotics .
- Mechanism of Action : Investigations into the binding affinity of these compounds to bacterial enzymes have been conducted using molecular docking techniques, revealing potential targets for therapeutic intervention .
Properties
CAS No. |
926210-53-9 |
---|---|
Molecular Formula |
C11H9ClO4S |
Molecular Weight |
272.70 g/mol |
IUPAC Name |
3-chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4S/c1-15-5-3-6-8(12)10(11(13)14)17-9(6)7(4-5)16-2/h3-4H,1-2H3,(H,13,14) |
InChI Key |
KLSQLDOFONCIEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)SC(=C2Cl)C(=O)O |
Origin of Product |
United States |
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